4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
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Overview
Description
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a chemical compound with a unique structure that includes a thiazolidine ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a thiazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-3-methylbenzoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
- 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of a thiazolidine ring and a sulfonamide group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O4S2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N2O4S2/c10-17(14,15)9-4-2-8(3-5-9)11-6-1-7-16(11,12)13/h2-5H,1,6-7H2,(H2,10,14,15) |
InChI Key |
RHSCWXOFXWTQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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